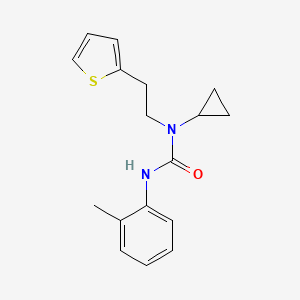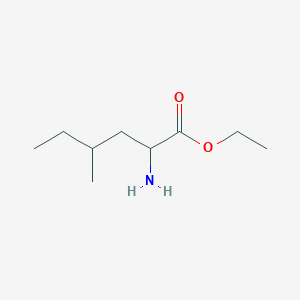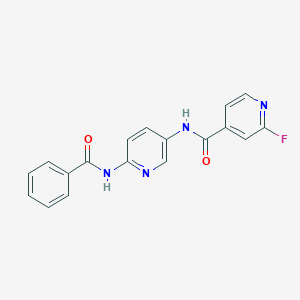
1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of novel heterocyclic compounds, including derivatives similar to the mentioned chemical structure, have been explored for their potential in creating compounds with desired biological properties. Abdelrazek et al. (2010) synthesized novel pyridine and naphthyridine derivatives through reactions involving furan- or thiophen-2-yl groups, leading to compounds with potential for further biological evaluation (Abdelrazek et al., 2010). Similarly, Mohareb et al. (2004) developed ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates and explored their reactivity toward active methylene reagents to yield pyran, pyridine, and pyridazine derivatives, showcasing the versatility in synthesizing heterocyclic structures (Mohareb et al., 2004).
Biological Evaluation
In the realm of antibacterial and antifungal applications, Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activities, which highlights the potential of such compounds in medicinal chemistry (Azab et al., 2013). The quest for new antimicrobial agents also led to the development of substituted quinazolines and thiourea derivatives, which showed broad-spectrum activity against various microorganisms, as reported by Buha et al. (2012), underscoring the chemical's relevance in addressing microbial resistance (Buha et al., 2012).
Propriétés
IUPAC Name |
1-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c21-15(18-14-5-3-11-22-14)17-8-10-20-9-6-13(19-20)12-4-1-2-7-16-12/h1-7,9,11H,8,10H2,(H2,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNISZATHYIUJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2385581.png)
![7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2385584.png)

![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2385586.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2385588.png)

![3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2385592.png)





